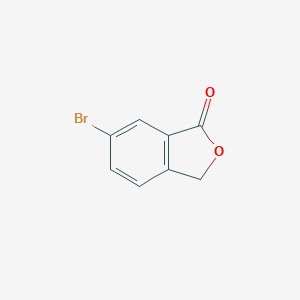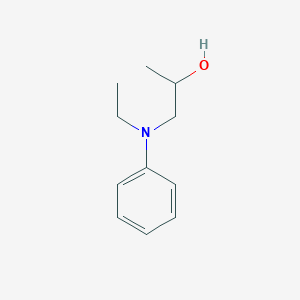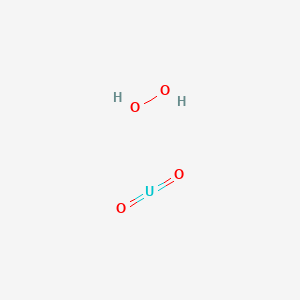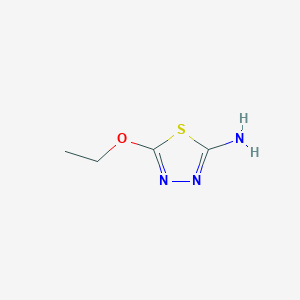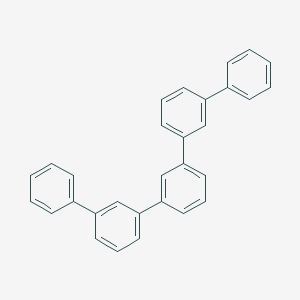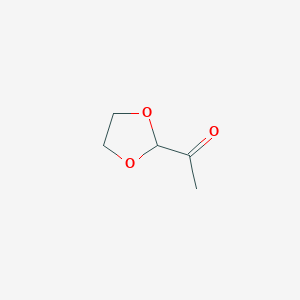
Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) is a chemical compound that is related to other compounds such as 2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone and 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone . These compounds have a molecular structure that includes a 1,3-dioxolane ring .
Synthesis Analysis
The synthesis of compounds similar to Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) has been reported in various studies. For instance, a simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed, based on glucose as an eco-friendly reductant .Molecular Structure Analysis
The molecular structure of Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds includes a 1,3-dioxolane ring . This ring structure is a key feature of these compounds and contributes to their chemical properties and reactivity.Chemical Reactions Analysis
The chemical reactions involving Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds are diverse. For example, the reduction of nitro compounds is a widely used method for synthesizing azoxybenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds depend on their molecular structure. For instance, 2-(1,3-Dioxolan-2-yl)-1-(3-fluoro-phenyl)-ethanone has a molecular weight of 210.2 .Safety And Hazards
Zukünftige Richtungen
The future directions for research on Ethanone, 1-(1,3-dioxolan-2-yl)-(9CI) and similar compounds are promising. They have a wide range of applications in scientific research, including their use as liquid crystals, natural and synthetic compounds with various biological activities, ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
Eigenschaften
IUPAC Name |
1-(1,3-dioxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVZYJHSSNNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-YL)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


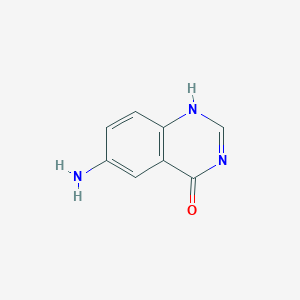
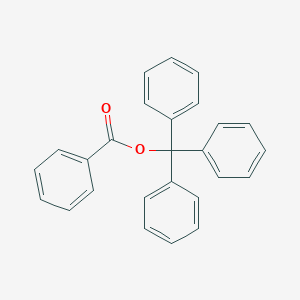
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
